1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclopentan-1-ol
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Overview
Description
1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclopentan-1-ol is a compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry due to their potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq) based compounds, which this compound is a derivative of, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq based compounds are known to interact with their targets in a way that results in diverse biological activities .
Biochemical Pathways
Thiq based compounds are known to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic potential .
Result of Action
Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
Environmental factors can significantly influence the action and efficacy of a compound .
Preparation Methods
The synthesis of 1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclopentan-1-ol typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The resulting dihydroisoquinoline is then reduced to the tetrahydroisoquinoline derivative using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides.
Major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclopentan-1-ol has several scientific research applications:
Comparison with Similar Compounds
1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclopentan-1-ol can be compared with other tetrahydroisoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its potent neuroprotective properties.
2-(2,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)aniline: Exhibits antibacterial activity.
The uniqueness of this compound lies in its specific structural features that confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)cyclopentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-15(8-3-4-9-15)12-16-10-7-13-5-1-2-6-14(13)11-16/h1-2,5-6,17H,3-4,7-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRZNFDAXKGCKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CCC3=CC=CC=C3C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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